molecular formula C15H20N6O2 B12598255 5-(1-Nitro-4-phenylpentan-2-yl)pyrimidine-2,4,6-triamine CAS No. 915312-46-8

5-(1-Nitro-4-phenylpentan-2-yl)pyrimidine-2,4,6-triamine

Katalognummer: B12598255
CAS-Nummer: 915312-46-8
Molekulargewicht: 316.36 g/mol
InChI-Schlüssel: CAYGUUBXCFVKQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(1-Nitro-4-phenylpentan-2-yl)pyrimidine-2,4,6-triamine is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and chemical reactivity.

Vorbereitungsmethoden

The synthesis of 5-(1-Nitro-4-phenylpentan-2-yl)pyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common synthetic route includes the nitration of a phenylpentane derivative followed by the introduction of the pyrimidine ring through cyclization reactions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency .

Analyse Chemischer Reaktionen

5-(1-Nitro-4-phenylpentan-2-yl)pyrimidine-2,4,6-triamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of nitro and other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in different amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrimidine ring are replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for nitration, and various nucleophiles for substitution reactions.

Wissenschaftliche Forschungsanwendungen

5-(1-Nitro-4-phenylpentan-2-yl)pyrimidine-2,4,6-triamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives have shown potential as inhibitors of specific enzymes and receptors, making them useful in biochemical studies.

    Medicine: Some derivatives of this compound exhibit pharmacological activities, including anti-inflammatory and antimicrobial properties, which are being explored for therapeutic applications.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of specialty chemicals

Wirkmechanismus

The mechanism of action of 5-(1-Nitro-4-phenylpentan-2-yl)pyrimidine-2,4,6-triamine involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects are attributed to the inhibition of enzymes like cyclooxygenase (COX), which play a role in the synthesis of pro-inflammatory mediators. The compound may also interact with other cellular pathways, modulating the activity of various proteins and enzymes involved in inflammation and other biological processes .

Vergleich Mit ähnlichen Verbindungen

5-(1-Nitro-4-phenylpentan-2-yl)pyrimidine-2,4,6-triamine can be compared with other pyrimidine derivatives, such as:

Eigenschaften

CAS-Nummer

915312-46-8

Molekularformel

C15H20N6O2

Molekulargewicht

316.36 g/mol

IUPAC-Name

5-(1-nitro-4-phenylpentan-2-yl)pyrimidine-2,4,6-triamine

InChI

InChI=1S/C15H20N6O2/c1-9(10-5-3-2-4-6-10)7-11(8-21(22)23)12-13(16)19-15(18)20-14(12)17/h2-6,9,11H,7-8H2,1H3,(H6,16,17,18,19,20)

InChI-Schlüssel

CAYGUUBXCFVKQT-UHFFFAOYSA-N

Kanonische SMILES

CC(CC(C[N+](=O)[O-])C1=C(N=C(N=C1N)N)N)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.